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Cat. No.: B1585578 Get Quote

In the intricate landscape of pharmaceutical synthesis, the selection of reagents is paramount

to achieving desired efficacy, purity, and yield. Among the myriad of available chemical entities,

4-[2-(Dimethylamino)ethyl]morpholine has emerged as a valuable and versatile tertiary

amine, finding application as a potent catalyst and a key building block in the synthesis of

various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth

exploration of its applications, supported by detailed protocols and mechanistic insights to aid

researchers, scientists, and drug development professionals in harnessing its full potential.

Physicochemical Properties and Mechanistic
Rationale
4-[2-(Dimethylamino)ethyl]morpholine, with a molecular formula of C8H18N2O and a

molecular weight of 158.24 g/mol , is a colorless to pale yellow liquid.[1] Its unique structure,

featuring both a sterically accessible dimethylamino group and a morpholine ring, underpins its

utility in organic synthesis.

Table 1: Physicochemical Properties of 4-[2-(Dimethylamino)ethyl]morpholine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1585578?utm_src=pdf-interest
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://patents.google.com/patent/CN101333199B/en
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 4385-05-1 [1]

Molecular Formula C8H18N2O [1]

Molecular Weight 158.24 g/mol [1]

Boiling Point 93-94 °C at 20 mmHg [1]

Density 0.925 g/mL at 25 °C [1]

Refractive Index 1.4582 (20 °C) [1]

The presence of two nitrogen atoms with differing steric and electronic environments allows it

to function effectively as a basic catalyst. The dimethylamino group provides a nucleophilic

center that can deprotonate acidic protons, facilitating a variety of base-catalyzed reactions.

The morpholine nitrogen, while also basic, is sterically more hindered. This differential reactivity

can be exploited in certain synthetic strategies.

Core Applications in Pharmaceutical Synthesis
This reagent is primarily utilized as a catalyst in reactions such as O-alkylation and N-

alkylation, and as a reagent in the construction of heterocyclic systems. Its role is particularly

notable in the synthesis of kinase inhibitors and antihistaminic drugs.

Catalysis of O-Alkylation Reactions in the Synthesis of
Kinase Inhibitors
A critical application of 4-[2-(Dimethylamino)ethyl]morpholine lies in its role as a catalyst for

Williamson ether synthesis, a key step in the preparation of numerous pharmaceuticals. The

synthesis of the anti-cancer drug Gefitinib provides a salient, albeit illustrative, example of the

introduction of a morpholino-containing side chain, a structural motif often facilitated by tertiary

amine bases. While many reported syntheses of Gefitinib utilize reagents like 4-(3-

chloropropyl)morpholine to introduce the morpholine moiety, the fundamental principle of base-

catalyzed O-alkylation of a phenol is central.[2][3] 4-[2-(Dimethylamino)ethyl]morpholine can

serve as an effective base in such transformations.
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Protocol 1: General Procedure for O-Alkylation of a Phenolic Precursor Catalyzed by 4-[2-
(Dimethylamino)ethyl]morpholine

This protocol provides a general framework for the O-alkylation of a phenolic substrate, a

common step in the synthesis of various APIs.

Workflow Diagram:

Caption: General workflow for O-alkylation of phenols.

Materials:

Phenolic substrate (1.0 eq)

Alkylating agent (e.g., 2-(dimethylamino)ethyl chloride hydrochloride) (1.1 - 1.5 eq)

4-[2-(Dimethylamino)ethyl]morpholine (1.5 - 2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Deionized water

Brine solution

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

To a stirred solution of the phenolic substrate in anhydrous DMF, add 4-[2-
(Dimethylamino)ethyl]morpholine at room temperature under an inert atmosphere (e.g.,

nitrogen or argon).

Add the alkylating agent to the reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent.

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to afford the desired

O-alkylated product.

Causality and Self-Validation: The use of an excess of the tertiary amine base ensures

complete deprotonation of the phenol, driving the reaction to completion. Monitoring by

TLC/HPLC provides in-process control and confirms the consumption of starting material. The

aqueous work-up is designed to remove the water-soluble base and its corresponding salt,

while the final purification step ensures the isolation of a high-purity product.

Application in the Synthesis of Lenvatinib
Lenvatinib, a multi-kinase inhibitor, also features a complex molecular architecture that is

assembled through a series of carefully orchestrated synthetic steps. While specific public-

domain protocols detailing the use of 4-[2-(Dimethylamino)ethyl]morpholine in its synthesis

are not readily available, its utility as a non-nucleophilic base in similar multi-step syntheses is

well-established.[4][5] It can be employed to facilitate nucleophilic substitution reactions by

scavenging the acid generated during the reaction.

Role in the Synthesis of Antihistamines
The synthesis of various H1-receptor antagonists often involves the N-alkylation of a primary or

secondary amine. 4-[2-(Dimethylamino)ethyl]morpholine can act as an effective base to

facilitate these reactions. For instance, in the synthesis of certain piperazine-based

antihistamines, a key step involves the reaction of a substituted piperazine with an alkyl halide.

[6]

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine using 4-[2-
(Dimethylamino)ethyl]morpholine
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This protocol outlines a general method for the N-alkylation of a secondary amine, a common

transformation in the synthesis of antihistamines and other nitrogen-containing APIs.

Logical Relationship Diagram:

Secondary Amine
+ Alkyl Halide

Nucleophilic Substitution (SN2)4-[2-(Dimethylamino)ethyl]morpholine Accepts H+

Polar Aprotic Solvent
(e.g., Acetonitrile, DMF)

Provides Medium

Amine Hydrohalide Salt

Tertiary Amine Product

Click to download full resolution via product page

Caption: Key components in N-alkylation reactions.

Materials:

Secondary amine (1.0 eq)

Alkyl halide (1.05 - 1.2 eq)

4-[2-(Dimethylamino)ethyl]morpholine (1.2 - 1.5 eq)

Anhydrous acetonitrile or DMF

Saturated aqueous sodium bicarbonate solution

Brine solution

Organic solvent for extraction (e.g., Ethyl acetate)

Anhydrous magnesium sulfate

Procedure:
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Dissolve the secondary amine in anhydrous acetonitrile.

Add 4-[2-(Dimethylamino)ethyl]morpholine to the solution.

Add the alkyl halide dropwise to the stirred solution at room temperature.

Stir the reaction mixture at room temperature or heat to 50-60 °C until the reaction is

complete (monitored by TLC or LC-MS).

Remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate

solution.

Separate the organic layer and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the

crude product.

Purify the product by flash chromatography on silica gel if necessary.

Expertise and Trustworthiness: The choice of a non-nucleophilic tertiary amine like 4-[2-
(Dimethylamino)ethyl]morpholine is crucial to prevent it from competing with the secondary

amine substrate in the alkylation reaction. The work-up with sodium bicarbonate ensures the

removal of any remaining amine hydrohalide salt.

Safety and Handling
4-[2-(Dimethylamino)ethyl]morpholine is a corrosive substance and should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact

with skin or eyes, rinse immediately with plenty of water.

Conclusion
4-[2-(Dimethylamino)ethyl]morpholine is a valuable reagent in the pharmaceutical chemist's

toolkit. Its utility as a basic catalyst in key bond-forming reactions, such as O- and N-

alkylations, makes it an important component in the synthesis of a range of therapeutic agents.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/product/b1585578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The protocols provided herein offer a starting point for its application, and with careful

optimization, this versatile molecule can be effectively employed to construct complex

pharmaceutical intermediates and final APIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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